molecular formula C22H24N4O3S2 B2832926 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE CAS No. 894950-54-0

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE

Cat. No.: B2832926
CAS No.: 894950-54-0
M. Wt: 456.58
InChI Key: HOTFDZJIJGQNDC-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonylpyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Thioether formation: The thioether linkage can be formed by reacting the sulfonylpyrimidine intermediate with a thiol compound.

    Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, thiolates, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions or signaling pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide
  • 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE lies in its specific structural features, such as the presence of the 3-ethylphenyl group, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-4-16-6-5-7-17(11-16)25-20(27)13-30-22-24-12-19(21(23)26-22)31(28,29)18-9-8-14(2)15(3)10-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTFDZJIJGQNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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